molecular formula C15H11Br2Cl2N3O B11543539 2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-[(2,4-Dibromophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11543539
M. Wt: 480.0 g/mol
InChI Key: QXLOLCSXGMVCKO-QPSGOUHRSA-N
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Description

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound with a molecular formula of C15H11Br2Cl2N3O This compound is characterized by the presence of both bromine and chlorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of an intermediate compound through the reaction of 2,4-dibromoaniline with an appropriate acylating agent. This intermediate is then reacted with 2,4-dichlorobenzaldehyde under specific conditions to yield the final product. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(2,4-Dibromophenyl)amino]-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical and biological properties. These halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable subject of study in various scientific fields .

Properties

Molecular Formula

C15H11Br2Cl2N3O

Molecular Weight

480.0 g/mol

IUPAC Name

2-(2,4-dibromoanilino)-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H11Br2Cl2N3O/c16-10-2-4-14(12(17)5-10)20-8-15(23)22-21-7-9-1-3-11(18)6-13(9)19/h1-7,20H,8H2,(H,22,23)/b21-7+

InChI Key

QXLOLCSXGMVCKO-QPSGOUHRSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)Cl)/C=N/NC(=O)CNC2=C(C=C(C=C2)Br)Br

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)CNC2=C(C=C(C=C2)Br)Br

Origin of Product

United States

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